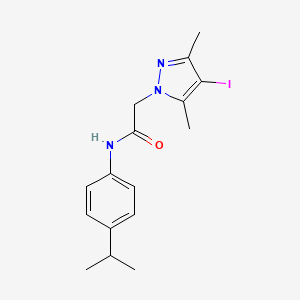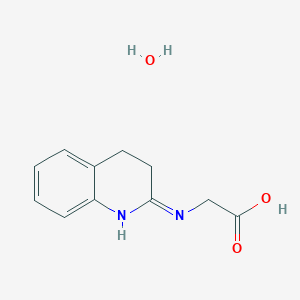
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, also known as IDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IDMP is a derivative of pyrazole and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is not fully understood. However, it is believed to act through various pathways in the body. 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. Some of the effects of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide include:
1. Anti-inflammatory: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to reduce inflammation in various tissues, such as the brain, heart, and lungs.
2. Antioxidant: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have antioxidant properties. It has been shown to reduce oxidative stress in various tissues.
3. Anti-cancer: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
4. Neuroprotective: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to protect neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has several advantages and limitations for lab experiments. Some of the advantages of using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide in lab experiments include:
1. It exhibits a range of biochemical and physiological effects.
2. It has been extensively studied for its potential applications in scientific research.
3. It is relatively easy to synthesize and purify.
Some of the limitations of using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide in lab experiments include:
1. It is a complex molecule that requires specialized knowledge and equipment to synthesize.
2. Its mechanism of action is not fully understood.
3. It may exhibit off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide. Some of these directions include:
1. Further elucidation of its mechanism of action.
2. Investigation of its potential applications in other fields, such as dermatology and ophthalmology.
3. Development of more efficient synthesis methods.
4. Investigation of its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to have potential applications in cancer research, neurological research, cardiovascular research, and immunological research. While there are limitations to using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide in lab experiments, its potential applications make it a valuable tool for researchers. There are several future directions for research on 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, and further investigation of its properties could lead to the development of new therapeutic agents.
合成方法
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-iodo-3,5-dimethylpyrazole with N-(4-isopropylphenyl)acetamide in the presence of a catalyst. This reaction results in the formation of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, which can be purified using various techniques such as column chromatography. The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a complex process that requires specialized knowledge and equipment.
科学研究应用
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide include:
1. Cancer Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and inflammation.
3. Cardiovascular Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have cardioprotective properties. It has been shown to protect the heart from damage caused by ischemia-reperfusion injury.
4. Immunological Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have immunomodulatory properties. It has been shown to modulate the immune response and reduce inflammation.
属性
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O/c1-10(2)13-5-7-14(8-6-13)18-15(21)9-20-12(4)16(17)11(3)19-20/h5-8,10H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMAVCTXAFONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)
![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)
![2-[1-(4-fluorobenzyl)-4-(1H-imidazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6128347.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![5-(1-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6128390.png)
![N-(2-ethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128395.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6128403.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6128410.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
![N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide](/img/structure/B6128414.png)